4-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)butyl nitrate
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Overview
Description
4-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)butyl nitrate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system containing both benzene and pyrone rings. The compound also features a butyl nitrate group, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)butyl nitrate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the condensation of a phenylacetic acid derivative with a suitable aldehyde under acidic conditions to form the chromen-4-one core.
Hydroxylation: The chromen-4-one core is then hydroxylated at the 5-position using a suitable oxidizing agent such as hydrogen peroxide or a peracid.
Nitration: The hydroxylated chromen-4-one is then reacted with nitric acid to introduce the nitrate group at the butyl side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)butyl nitrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrate group can be reduced to form the corresponding amine or alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nitric acid, sulfuric acid, or halogens (chlorine, bromine).
Major Products
Oxidation: Formation of 5-keto or 5-carboxy chromen-4-one derivatives.
Reduction: Formation of 4-(5-amino-4-oxo-2-phenyl-4H-chromen-7-yloxy)butyl derivatives.
Substitution: Formation of nitro or halogenated chromen-4-one derivatives.
Scientific Research Applications
4-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)butyl nitrate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of cardiovascular diseases due to its nitrate group, which can release nitric oxide.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)butyl nitrate involves the release of nitric oxide from the nitrate group. Nitric oxide is a potent vasodilator that can relax blood vessels and improve blood flow. The chromen-4-one core may also interact with various molecular targets, such as enzymes and receptors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)acetate
- 4-(5,7-Dihydroxy-4-oxo-4H-chromen-2-yl)-2-(β-D-glucopyranosyloxy)phenyl β-D-glucopyranoside
- 2-Hydroxy-3-(5-hydroxy-7,8-dimethoxy-4-oxo-4H-chromen-2-yl)phenyl β-D-glucopyranoside
Uniqueness
4-(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)butyl nitrate is unique due to the presence of both a chromen-4-one core and a butyl nitrate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1141487-93-5 |
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Molecular Formula |
C19H17NO7 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
4-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxybutyl nitrate |
InChI |
InChI=1S/C19H17NO7/c21-15-10-14(25-8-4-5-9-26-20(23)24)11-18-19(15)16(22)12-17(27-18)13-6-2-1-3-7-13/h1-3,6-7,10-12,21H,4-5,8-9H2 |
InChI Key |
PQUYKJOHGKFMRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCCCCO[N+](=O)[O-])O |
Origin of Product |
United States |
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